Benzanthrin A

Description

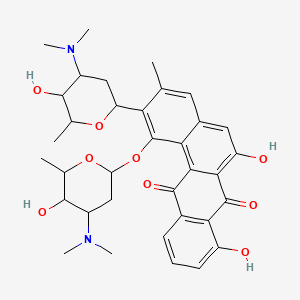

Structure

2D Structure

Properties

CAS No. |

103618-16-2 |

|---|---|

Molecular Formula |

C14H17N3O2.2ClH |

IUPAC Name |

2-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-1-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-6,8-dihydroxy-3-methylbenzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C35H42N2O9/c1-15-11-18-12-23(39)29-30(33(42)19-9-8-10-22(38)28(19)34(29)43)27(18)35(46-25-14-21(37(6)7)32(41)17(3)45-25)26(15)24-13-20(36(4)5)31(40)16(2)44-24/h8-12,16-17,20-21,24-25,31-32,38-41H,13-14H2,1-7H3 |

SMILES |

CC1C(C(CC(O1)C2=C(C3=C4C(=C(C=C3C=C2C)O)C(=O)C5=C(C4=O)C=CC=C5O)OC6CC(C(C(O6)C)O)N(C)C)N(C)C)O |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Chemodiversity Research

Advanced Spectroscopic and Analytical Research Methodologies in Structural Assignment

Computational Chemistry Approaches in Conformation and Stereochemistry Prediction

Computational chemistry plays an increasingly important role in the study of complex natural products, aiding in the prediction of conformation and the determination or verification of stereochemistry. For compounds like Benzanthrin A, with multiple stereocenters and flexible glycosidic linkages, computational methods can complement experimental data.

Approaches such as Density Functional Theory (DFT) and molecular mechanics calculations can be used to explore the conformational space of this compound, identifying low-energy conformers that are likely to exist in solution or the solid state. scispace.comgoogle.comrsc.org These calculations can help understand the preferred three-dimensional arrangement of the molecule, which is crucial for understanding its interactions with other molecules.

Furthermore, computational methods can assist in stereochemistry assignment. Calculating spectroscopic parameters, such as NMR chemical shifts or Electronic Circular Dichroism (ECD) spectra, for different possible stereoisomers and comparing these calculated values to experimental data can help confirm the absolute configuration of a natural product. researchgate.netnih.gov Computer-assisted structure elucidation (CASE) software, which utilizes algorithms to generate possible structures based on spectroscopic data and then predicts spectra for comparison, can also be valuable in the structural and stereochemical analysis of complex molecules like this compound. researchgate.net While specific computational studies on this compound's conformation and stereochemistry were not found in the search results, these general computational chemistry approaches are applicable to its structural class and complexity.

Exploration of this compound Analogs and Related Metabolites from Natural Sources

The discovery of this compound from Nocardia lurida suggests that this microorganism, and potentially other related actinomycetes, may produce a variety of related benzanthrin analogs and other structurally similar metabolites. nih.govnih.govacs.org The isomeric Benzanthrin B is a known related compound found in the same source. nih.gov

Exploring the chemodiversity of Nocardia lurida and other actinomycetes involves screening fermentation broths for compounds with similar structural features to this compound. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and subsequent data analysis using molecular networking can group related compounds based on their fragmentation patterns, facilitating the targeted isolation of analogs. researchgate.net

Genome mining approaches can also be employed to identify gene clusters in the producing organism's DNA that are likely responsible for the biosynthesis of benzanthrins. spectrabase.com Analyzing these gene clusters can provide insights into the biosynthetic pathway and potentially reveal the existence of enzymes that could lead to the production of novel or related structures. spectrabase.com This can guide fermentation and isolation efforts towards new benzanthrin analogs or hybrid metabolites. The broader context of natural product discovery from microbes associated with various environments, including marine organisms, highlights the potential for finding novel related structures in underexplored ecological niches. acs.orggoogle.comlibretexts.org

Biosynthesis and Metabolic Engineering of Benzanthrin a

Identification and Characterization of the Producing Microorganism (Nocardia lurida)

Benzanthrin A, along with Benzanthrin B, was discovered as a novel quinone antibiotic produced by the microorganism Nocardia lurida. nih.gov Nocardia lurida is a species of aerobic actinomycetes, a group of Gram-positive, rod-shaped bacteria commonly found in soil and water. patient.infowikipedia.org These bacteria are known for their ability to produce a wide array of secondary metabolites, including antibiotics. nih.gov

Nocardia lurida colonies can exhibit variable appearances but often display aerial hyphae when cultured on nutritionally limiting media. wikipedia.org They are slow-growing on nonselective media and are strict aerobes capable of growth over a broad temperature range. wikipedia.org Characterization of Nocardia isolates can involve molecular techniques such as multilocus sequence analysis (MLSA) and sequencing of genes like 16S rRNA, secA1, gyrB, and hsp65 for accurate species identification. plos.org

Benzanthrins A and B were initially discovered in concentrated butanol extracts of Nocardia lurida fermentation broths. nih.gov Production of these antibiotics was observed in a fermentation medium containing glucose, yeast, selected peptones, and CaCO₃. nih.gov Optimal production occurred primarily at 66 hours in shake flask fermentations and between 66 and 162 hours in larger fermentors. nih.gov

Elucidation of the this compound Biosynthetic Pathway

The biosynthesis of this compound involves the assembly of a benz[a]anthracene backbone, characteristic of angucycline antibiotics, followed by glycosylation and further tailoring modifications. Angucyclines are a group of polycyclic aromatic polyketides produced mainly by Streptomyces species, another genus within the actinomycetes. mdpi.comresearchgate.net The initial framework of angucyclines, the benz[a]anthracene core, is synthesized by type II polyketide synthases. mdpi.com

Polyketide Synthase (PKS) Mechanisms in Benz[a]anthracene Backbone Formation

The benz[a]anthracene backbone of this compound is synthesized by a type II polyketide synthase (PKS). mdpi.com Type II PKSs are multi-enzyme complexes composed of dissociable, monofunctional proteins, in contrast to the large, multi-domain proteins of type I PKSs. wikipedia.org They function iteratively, meaning a set of enzymes is used repeatedly to build the polyketide chain. wikipedia.org

The process begins with the condensation of an acyl-CoA starter unit with multiple malonyl-CoA extender units. wikipedia.orglbl.gov This iterative condensation, catalyzed by the ketosynthase (KS) and acyl carrier protein (ACP) domains, forms a linear poly-β-keto chain. wikipedia.org Following chain elongation, a cyclase is typically involved in folding and cyclizing the poly-β-keto chain to form the initial aromatic ring structure, which is then further modified to yield the benz[a]anthracene core. While specific details of the Nocardia lurida this compound PKS system are not extensively detailed in the provided information, the general mechanism aligns with known type II PKS pathways for angucycline biosynthesis in other actinomycetes. mdpi.com

Glycosylation Steps and Glycosyltransferase (GT) Activity in this compound Assembly

A key feature of this compound is its glycosylation pattern, involving the attachment of deoxysaccharides to the benz[a]anthraquinone chromophore. mdpi.comnih.gov Benzanthrins A and B are described as di-glycosides, with one sugar linked through carbon (C-glycoside) and the other through oxygen (O-glycoside). nih.gov

Glycosylation is catalyzed by glycosyltransferases (GTs), enzymes that mediate the transfer of sugar moieties from activated donor molecules, typically nucleotide sugars, to acceptor molecules. nih.govmdpi.comfrontiersin.org In the biosynthesis of angucyclines and other glycosylated natural products, deoxysaccharides are commonly attached by GTs. mdpi.comfrontiersin.org The biosynthesis of these deoxysugars often shares initial steps, involving NDP-glucose synthase and NDP-glucose-4,6-dehydratase. frontiersin.orgfrontiersin.org

The difference between this compound and B lies in the stereochemistry of the O-glycosidic sugar. nih.gov This suggests the involvement of specific glycosyltransferases or other enzymes that control the stereochemical outcome of the O-glycosidic linkage. Glycosyltransferases play a crucial role in determining the final structure and biological activity of many natural products. frontiersin.orgfrontiersin.orgnih.gov

Post-PKS Tailoring Enzymes and Their Functional Characterization

Following the formation of the polyketide backbone, a series of post-PKS tailoring enzymes modify the structure to yield the mature this compound molecule. mdpi.com These enzymes catalyze a variety of transformations, including oxidations, reductions, methylations, and other functional group modifications, increasing the structural complexity of the molecule. rsc.orgnih.govchemrxiv.org

For angucyclines, post-PKS modifications can include hydroxylation, ketoreduction, dehydration, and cyclization reactions, ultimately shaping the benz[a]anthracene core and introducing functional groups for glycosylation and other modifications. mdpi.com While specific tailoring enzymes involved in this compound biosynthesis are not explicitly listed, their existence is implied by the complex structure of the final compound, which features a trihydroxy benz[a]anthraquinone chromophore in addition to the attached sugars. nih.gov Functional characterization of these enzymes, often through genetic studies and in vitro assays, helps to fully elucidate the biosynthetic pathway. chemrxiv.org

Investigation of Stereochemical Control in Biosynthesis (e.g., O-glycosidic sugar stereochemistry)

The observed difference in the stereochemistry of the O-glycosidic sugar between this compound and Benzanthrin B highlights the importance of stereochemical control during biosynthesis. nih.gov Stereochemical control in natural product biosynthesis is often dictated by the precise active site architecture of the enzymes involved, particularly glycosyltransferases in the case of glycosidic linkages. frontiersin.org

While the specific mechanisms governing the stereochemistry of the O-glycosidic bond in this compound are not detailed in the provided text, studies on the synthesis and stereochemistry of related glycosylated compounds and model systems can offer insights. stonybrook.eduresearchgate.netresearchgate.net The control of stereochemistry is a critical aspect of enzymatic catalysis, ensuring the production of specific isomers with defined biological activities. osti.gov

Genetic Engineering Strategies for Enhanced this compound Production

Genetic engineering and metabolic engineering offer powerful approaches to enhance the production of natural products like this compound or to create novel derivatives. bioscipublisher.comamazon.comwalshmedicalmedia.com Strategies typically involve manipulating the genes within the biosynthetic gene cluster (BGC) responsible for the compound's production. nih.govmdpi.com

Potential strategies for enhancing this compound production in Nocardia lurida could include:

Overexpression of pathway genes: Increasing the expression levels of genes encoding key enzymes, such as PKS components, glycosyltransferases, or tailoring enzymes, to potentially increase metabolic flux towards this compound biosynthesis.

Blocking competing pathways: Inactivating genes involved in pathways that divert precursors away from this compound production.

Engineering regulatory elements: Modifying genetic switches that control the expression of the this compound BGC to optimize production levels or timing.

Strain improvement: Using techniques like mutagenesis and selection to isolate Nocardia lurida strains with naturally higher production yields.

Heterologous expression: Transferring the this compound BGC or parts of it into a more genetically tractable host organism for easier manipulation and fermentation. nih.gov

Metabolic engineering efforts often require a detailed understanding of the biosynthetic pathway and the regulation of the associated genes. amazon.com Advances in genome sequencing and editing technologies, such as CRISPR-Cas9, provide powerful tools for precise genetic modifications to optimize metabolic pathways for target compound synthesis. bioscipublisher.com

Compound Table

Pathway Engineering for Flux Optimization

Metabolic engineering aims to improve the production of desired compounds by modifying metabolic pathways and redirecting intracellular fluxes. isomerase.comnih.gov For secondary metabolites like this compound, pathway engineering can involve increasing the supply of precursors, enhancing the activity of bottleneck enzymes, or reducing flux towards competing pathways. isomerase.comdovepress.com

Optimizing metabolic flux in complex biosynthetic pathways often requires balancing the expression levels of multiple genes. nih.gov Computational tools and modeling approaches, such as Flux Balance Analysis (FBA) and Metabolic Flux Analysis (MFA), can be used to simulate metabolic networks and identify potential bottlenecks or targets for genetic manipulation. nih.govdovepress.comuminho.pt Strategies can include the overexpression of genes encoding key enzymes or the inactivation of genes involved in competing pathways or product degradation. isomerase.comdovepress.com

While specific detailed research findings on flux optimization directly related to this compound biosynthesis are not extensively documented in the provided search results, the general principles of metabolic engineering for secondary metabolite production are applicable. This involves a systematic approach to analyze and modify the host organism's metabolism to favor the production of the target compound. isomerase.comnih.govtudelft.nl

Heterologous Expression Systems for Biosynthetic Genes

Heterologous expression involves introducing and expressing genes or entire BGCs from one organism into a different host organism. wikipedia.org This approach is valuable for studying the function of biosynthetic genes, reconstituting pathways, and potentially increasing the yield of natural products that are difficult to produce in their native hosts. researchgate.netnexusacademicpublishers.com

Cloning large BGCs, such as those for polyketides like the benzanthrin chromophore, can be challenging. uni-saarland.de Techniques for large DNA fragment cloning, including sequence-independent methods and standardized restriction enzyme assembly protocols, are employed to access entire gene clusters for subsequent expression. uni-saarland.de

Common host systems for heterologous expression of bacterial natural product BGCs include other actinomycetes, Escherichia coli, and yeast. researchgate.netnexusacademicpublishers.comnih.govminotech.gr The choice of host depends on factors such as the complexity of the pathway, the need for specific post-translational modifications (like glycosylation), and the desired production scale. nexusacademicpublishers.comresearchgate.net For glycosylated compounds like this compound, a host capable of performing the necessary glycosylation steps is crucial. frontiersin.orgnih.govjmb.or.kr

Heterologous expression has been successfully applied to the biosynthesis of other angucycline antibiotics and polyketides, demonstrating its potential for studying and producing this compound and its analogs. uni-saarland.deresearchgate.net

CRISPR/Cas-Based Genome Editing for Strain Improvement

CRISPR/Cas systems are powerful genome editing tools that allow for precise modifications to an organism's DNA. medlineplus.govcrisprtx.comwikipedia.org This technology has revolutionized strain improvement efforts by enabling targeted gene deletions, insertions, and edits within the native producer strain or a heterologous host. isomerase.comwikipedia.orgnih.gov

In the context of this compound production, CRISPR/Cas-based genome editing can be used for several purposes:

Targeted inactivation of competing pathways: Eliminating or reducing the production of unwanted byproducts that consume precursors or interfere with purification. isomerase.com

Enhancing expression of biosynthetic genes: Introducing stronger promoters or optimizing regulatory elements within the this compound BGC.

Modifying transport mechanisms: Improving the export of this compound from the cell to reduce intracellular accumulation and potential toxicity. isomerase.com

Introducing resistance mechanisms: Making the production strain more tolerant to the produced compound if it exhibits toxicity. isomerase.com

CRISPR/Cas systems, particularly CRISPR-Cas9, work by using a guide RNA to direct the Cas9 enzyme to a specific DNA sequence, where it creates a double-strand break. medlineplus.govcrisprtx.comyoutube.com The cell's natural repair mechanisms can then be harnessed to introduce desired changes. crisprtx.comyoutube.com While general applications of CRISPR/Cas for strain improvement in antibiotic-producing bacteria are documented, specific examples directly related to this compound were not found in the provided search results. nih.gov However, the principles and techniques are directly applicable to manipulating the genome of the this compound producer or a heterologous host.

Precursor Feeding and Isotopic Labeling Studies in Biosynthetic Pathway Confirmation

Precursor feeding experiments involve supplementing the growth medium of a producing organism with potential biosynthetic intermediates or related compounds. phcogrev.com If the fed compound is incorporated into the final product, it provides evidence that the compound is a precursor in the biosynthetic pathway. nih.govbeilstein-journals.org

Isotopic labeling studies utilize molecules containing stable isotopes (such as ¹³C, ¹⁵N, or ²H) as tracers. beilstein-journals.orgnih.govsigmaaldrich.comrsc.org By feeding isotopically labeled precursors to the producing organism and analyzing the labeling pattern in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), researchers can elucidate the sequence of enzymatic reactions and the origin of different atoms in the molecule. beilstein-journals.orgnih.govrsc.orgresearchgate.net

Feeding experiments with isotopically labeled precursors have been instrumental in confirming biosynthetic pathways for numerous natural products, including other polyketides and glycosylated compounds. researchgate.netbeilstein-journals.orguea.ac.ukmdpi.com For this compound, such studies would involve synthesizing potential intermediates of the benzanthraquinone chromophore or the attached sugar moieties with isotopic labels and feeding them to Nocardia lurida or an engineered heterologous host. Analysis of the resulting labeled this compound would provide direct evidence for the proposed biosynthetic steps and precursor incorporation. beilstein-journals.orgrsc.orgresearchgate.net

While the provided search results mention feeding experiments in the context of other natural products and the general utility of isotopic labeling for biosynthetic studies, specific details of precursor feeding or isotopic labeling experiments conducted to confirm the precise biosynthetic pathway of this compound were not explicitly found. However, the degradative and spectroscopic studies mentioned in relation to the benzanthrin structure suggest that such investigations would be a logical step in fully characterizing its biosynthesis. researchgate.net

These techniques remain valuable tools for gaining detailed insights into the complex enzymatic transformations involved in natural product biosynthesis and are essential for rational metabolic engineering efforts. nih.govbeilstein-journals.org

Synthetic Chemistry and Derivatization Strategies for Benzanthrin a

Total Synthesis Approaches to the Benzanthrin A Aglycone and Glycosidic Moiety

Total synthesis of molecules like this compound involves the de novo construction of both the complex polycyclic aglycone and the sugar portion (glycosidic moiety), followed by their coupling.

Retrosynthetic analysis is a crucial step in planning the total synthesis of complex molecules. thieme-connect.de For angucycline antibiotics with a benz[a]anthraquinone core, this often involves identifying key disconnections that simplify the target structure into readily available or synthesizable fragments. The benz[a]anthraquinone core itself can be a primary target in retrosynthesis. nih.gov Approaches to constructing this core have included catalytic cobalt-mediated [2+2+2]-cycloaddition reactions of triynes, followed by oxidation to yield the desired angular tetracycle. nih.gov Another strategy involves the annulation of 8-aryl-1-naphthoic acid derivatives promoted by BBr₃. rsc.org

The formation of the glycosidic bond, which links the sugar moiety to the aglycone, is a critical step in the synthesis of glycosides like this compound. A glycosidic bond is an ether bond formed between the anomeric carbon of a saccharide and typically a hydroxyl group of another compound. wikipedia.orgkhanacademy.org This reaction, a type of condensation, results in either an α- or β-glycosidic linkage. wikipedia.orgkhanacademy.orgnih.govsavemyexams.com A major challenge in glycan synthesis is the stereoselective formation of these linkages, especially the less favored "cis" glycosidic bonds. nih.gov Neighboring group participation can influence the stereochemical outcome, often favoring the formation of the α-glycosidic bond due to the anomeric effect. wikipedia.org Strategies to improve the specificity of glycosylation include considering the relative transition states of the anomeric carbon. wikipedia.org While enzymatic methods exist for glycosidic bond formation, their limited availability and the expense of substrates can be challenges. researchgate.net Chemical methods often involve activating a glycosylating agent to create an electrophilic species that reacts with a nucleophile. nih.gov The synthesis of C-glycosides, where a carbon-carbon bond links the sugar to the aglycone, presents unique challenges compared to O-glycosides. researchgate.net The synthesis of the pseudoaglycone of benzanthrin antibiotics, which features a C-glycosidic linkage, has been reported. researchgate.netstonybrook.edu

Semi-synthetic Modifications and Analog Generation

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications. tapi.comchemicals.co.uk This approach can be advantageous for complex molecules like this compound, where the natural product or a related intermediate can be isolated and then chemically transformed to create derivatives or analogs. tapi.com

Synthesizing derivatives of this compound is essential for understanding how structural changes affect its biological activity (Structure-Activity Relationship or SAR studies). mdpi.comnih.govmdpi.comkcl.ac.ukrsc.org SAR studies involve systematically modifying different parts of a molecule and evaluating the biological effects of these modifications. mdpi.comnih.govkcl.ac.uk For benzanthrone (B145504) derivatives, modifications at positions like C-3 have been explored, influencing photophysical properties. researchgate.netresearchgate.net The synthesis of new fluorophores based on disubstituted benzanthrone derivatives has been achieved through nucleophilic substitution reactions. mdpi.com These studies aim to identify structural features crucial for desired activities and potentially improve potency, stability, or other properties. tapi.commdpi.com

Derivatization of Sugar Moieties and Their Impact on Molecular Properties

The sugar moieties present in glycosidic natural products like this compound play a crucial role in determining their physical, chemical, and biological properties, including solubility, stability, and interactions with biological targets. Chemical derivatization of these sugar units is a common strategy in carbohydrate chemistry to modify these properties, often for analytical purposes (e.g., to increase volatility for GC analysis thermofisher.comrestek.com or improve separation in HPLC diva-portal.orgnih.gov), to enhance stability, or to alter biological activity. Derivatization can involve modifying hydroxyl groups through acylation thermofisher.comrestek.comnih.gov, alkylation, or silylation restek.com, or functionalizing the anomeric center in reducing sugars diva-portal.orgnih.gov. These modifications can impact properties such as polarity, hydrogen bonding capacity, and steric bulk, thereby influencing the molecule's behavior in various environments and its interactions with other molecules.

Based on the conducted searches, specific detailed research findings focusing on the derivatization of the sugar moieties of this compound and their explicit impact on its molecular properties were not found. While general methods for sugar derivatization and their effects on other compounds are documented, direct studies on modifying the sugar portions of this compound were not identified in the available literature.

Computational-Aided Design in Synthetic Route Planning (e.g., SYNTHIA™ Lite Applications)

Computational-aided synthesis planning (CASP) tools, such as SYNTHIA (formerly Chematica), have emerged as powerful resources in modern organic chemistry to assist chemists in designing synthetic routes for complex molecules, including natural products. arxiv.orgacs.orgresearchgate.net These platforms leverage extensive databases of known chemical reactions, expert-encoded rules, and increasingly, machine learning algorithms, to propose plausible synthetic pathways through retrosynthetic analysis. arxiv.orgacs.orgscispace.com CASP tools can evaluate potential routes based on various criteria, such as the availability of starting materials, the number of steps, predicted yields, and potential side reactions. arxiv.orgscispace.com The application of these tools has demonstrated success in planning the synthesis of intricate molecular targets, sometimes generating routes comparable to or even surpassing those devised by human experts. acs.orgresearchgate.net

However, based on the conducted searches, there is no specific information available detailing the application of computational-aided design tools, including SYNTHIA™ Lite, for planning the synthetic route specifically for this compound. While these tools are generally applicable to complex natural products, their use in the context of this compound synthesis was not found in the surveyed literature.

Development of Novel Synthetic Methodologies Applicable to this compound

The synthesis of complex natural products like this compound often necessitates the development or application of novel synthetic methodologies to efficiently construct their intricate molecular architectures, including the formation of challenging carbon-carbon and carbon-heteroatom bonds and the control of stereochemistry. This compound's structure, with its benz[a]anthraquinone core and unique C- and O-glycosidic linkages, presents specific synthetic challenges.

One reported synthetic effort related to the Benzanthrin structure is the synthesis of its pseudoaglycone, which corresponds to the benz[a]anthraquinone core bearing the d-C-glycosidic linkage. tandfonline.comacs.org This work addresses the challenging construction of the carbon-carbon glycosidic bond, a key feature of this compound. The synthesis of such complex glycosidic structures, particularly C-glycosides, often requires specialized methodologies. acs.org

Preclinical Biological Activity and Mechanistic Investigations

Evaluation of Antibacterial Activity Against Gram-Positive Microorganisms

Initial studies revealed that Benzanthrin A exhibits selective antibacterial activity, potently inhibiting the growth of various Gram-positive bacteria while remaining inactive against Gram-negative bacteria nih.gov.

The efficacy of this compound against Gram-positive pathogens was established through in vitro susceptibility tests. These assays are designed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium nih.govidexx.dk. While the original 1986 study by Theriault et al. confirmed broad activity against a number of Gram-positive pathogenic bacteria, the specific MIC values from this foundational research were not available in the reviewed literature nih.gov. The data would typically be presented as shown in the interactive table below, illustrating the compound's potency against various bacterial strains.

Table 1: In Vitro Antibacterial Activity of this compound Note: Specific MIC (μg/mL) values from the primary literature were not available for review. The table structure is representative.

| Gram-Positive Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

| Streptococcus pyogenes | Data not available |

| Bacillus subtilis | Data not available |

The precise molecular mechanism by which this compound exerts its antibacterial effect has not been fully elucidated in the available scientific literature. However, based on its classification as an anthraquinone (B42736) antibiotic, several potential mechanisms can be considered. Structurally related anthraquinone compounds are known to interfere with multiple crucial bacterial processes. These mechanisms include the inhibition of nucleic acid and protein synthesis, the disruption of the bacterial cell wall or membrane, and the blockage of essential energy metabolism pathways. Some anthraquinones have also been shown to inhibit the formation of bacterial biofilms, which are critical for microbial survival and resistance.

There are no specific studies detailing the mechanisms of bacterial resistance to this compound. However, general mechanisms of resistance to quinone-class antibiotics are well-documented. Bacteria can develop resistance through chromosomal mutations that alter the drug's target, such as the DNA gyrase enzyme. Another common resistance strategy involves decreased drug accumulation, which can be achieved by altering outer membrane proteins to reduce the drug's entry or by utilizing active efflux pumps to expel the antibiotic from the cell. It is plausible that bacteria could develop resistance to this compound through one or more of these established pathways.

In Vitro Cytotoxicity and Antiproliferative Activity in Tumor Cell Lines

In addition to its antibacterial properties, this compound was investigated for its potential as an anticancer agent. Early studies confirmed that it possesses cytotoxic and antiproliferative activity against several tumor cell lines in tissue culture nih.gov.

This compound demonstrated inhibitory effects on the growth of specific tumor cell lines, including 9KB (human epidermoid carcinoma), 9PS (murine leukemia), and 9ASK (a proprietary cell line). The potency of a cytotoxic compound is typically measured by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of the cell population. The original 1986 study by Rasmussen et al. reported this activity, though the specific IC50 values were not available in the reviewed literature.

Table 2: In Vitro Cytotoxicity of this compound in Tumor Cell Lines Note: Specific IC50 (μg/mL) values from the primary literature were not available for review. The table structure is representative.

| Tumor Cell Line | Cell Type | IC50 (μg/mL) |

|---|---|---|

| 9KB | Human Epidermoid Carcinoma | Data not available |

| 9PS | Murine Leukemia | Data not available |

The specific cytotoxic mechanism of this compound has not been definitively characterized. However, studies on other anticancer drugs within the anthraquinone class provide insight into likely pathways. Many anthraquinones are known to induce cell death through apoptosis, a form of programmed cell death characterized by events like chromatin condensation and the activation of caspase enzymes. Some related compounds have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle, which ultimately leads to cell death. It is hypothesized that this compound may share these mechanisms, potentially acting through DNA intercalation or the inhibition of essential enzymes like Topoisomerase II, which are common targets for this class of compounds nih.gov.

Information on "this compound" Unavailable

Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no readily available scientific literature or data corresponding to this name. Attempts to gather information on its preclinical biological activity, mechanistic investigations, and pharmacological properties have been unsuccessful.

Search queries consistently returned results for "Benzathine Penicillin" or "Benzylpenicillin," which are distinct and well-documented antibiotic compounds. No relevant information could be found for a compound specifically named "this compound" within the scope of the requested scientific article.

Therefore, it is not possible to generate the requested article focusing on the preclinical biological activity and mechanistic investigations of “this compound” as the compound does not appear to be a recognized or documented chemical entity in the public domain. It is possible that the name is misspelled or refers to a compound that is not widely known or reported in scientific literature. Without accurate identification of the compound, the generation of a scientifically accurate and informative article as per the provided outline is not feasible.

Structure Activity Relationship Sar and Chemoinformatic Studies

Correlating Structural Features of Benzanthrin A and Its Analogs with Biological Potency

To date, no studies have been identified that systematically explore the correlation between the structural features of this compound and its biological potency. Such studies would be crucial for understanding its mechanism of action and for the rational design of more effective analogs.

Impact of the Benz[a]anthraquinone Chromophore Modifications

The benz[a]anthraquinone core is the defining chromophore of this compound and is predicted to be essential for its biological activity. In the broader class of anthraquinone-based antibiotics, modifications to this core structure are known to have profound effects on potency and spectrum of activity. For this compound, research would be needed to explore how substitutions on the aromatic rings—such as the addition of hydroxyl, methoxy, or halogen groups—would alter its antibacterial efficacy. Furthermore, the planarity of this ring system is often critical for intercalation with biological macromolecules, a common mechanism for this class of compounds. Research into modifications that alter this planarity could provide valuable insights.

Stereochemical Influences on Activity (e.g., O-glycosidic sugar stereochemistry)

Stereochemistry plays a vital role in the biological activity of many pharmaceuticals by affecting how they interact with chiral biological targets such as enzymes and receptors. For a compound like this compound, if it possesses chiral centers, particularly within any potential sugar moieties, the stereochemical configuration would be expected to significantly influence its biological activity. Different stereoisomers could exhibit vastly different potencies and target selectivities. However, without specific studies on this compound and its stereoisomers, any discussion on this topic remains speculative.

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational techniques are powerful tools for elucidating SAR and guiding drug design. However, a search of the literature has not yielded any computational chemistry or molecular modeling studies specifically performed on this compound. The application of these methods would be a logical next step in understanding its mode of action at a molecular level.

Ligand-Target Docking and Molecular Dynamics Simulations

To perform ligand-target docking and molecular dynamics simulations, a validated biological target for this compound would first need to be identified. For many quinone antibiotics, the targets are enzymes like DNA gyrase or topoisomerase, or direct interaction with DNA itself. Once a target is known, molecular docking could predict the binding orientation and affinity of this compound and its hypothetical analogs. Molecular dynamics simulations could then be employed to study the stability of the ligand-target complex and to understand the dynamic interactions that govern binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. To develop a QSAR model for this compound, a dataset of analogs with varying structures and corresponding measured biological activities would be required. This model could then be used to predict the activity of novel, untested analogs, thereby streamlining the drug discovery process. At present, the necessary data to construct such a model for this compound is not available in the public domain.

Rational Design of Novel this compound Derivatives with Enhanced Activity or Selectivity

Leveraging Structure-Activity Relationship (SAR) Insights

SAR studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. youtube.com For benzophenanthridine alkaloids, research has identified key structural features that are critical for their bioactivity. For instance, studies on Chelerythrine have provided valuable insights that can guide the design of new analogs.

One study on the antimicrobial properties of benzophenanthridine alkaloids isolated from Zanthoxylum rhoifolium revealed that the methylenedioxy group on ring A of the molecule is important for its activity. nih.gov When this group was removed from Chelerythrine through a demethylation reaction, the resulting derivative showed reduced activity against tested bacteria and fungi. nih.gov This finding suggests that modifications to this part of the molecule should be approached with caution, or that this group is a critical pharmacophore that should be retained in newly designed derivatives.

The oxidation state of the molecule has also been shown to be a determining factor in its potency. For example, the oxidized form of a related compound was found to be more potent in inhibiting multidrug-resistant S. aureus strains. researchgate.net Such information is invaluable for the rational design process, indicating that maintaining the planarity and electronic distribution of the fused ring system is likely crucial for potent activity.

Chemoinformatic and Computational Modeling in Derivative Design

Modern drug design heavily relies on computational tools to predict the properties and interactions of novel molecules before their synthesis, saving significant time and resources. nih.govnih.gov These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Design : In the absence of a high-resolution 3D structure of the biological target, ligand-based methods utilize the information from a set of known active molecules to build a model. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate physicochemical properties of existing benzophenanthridine alkaloids with their biological activities. scielo.br A 2D-QSAR model, for example, could identify key molecular descriptors (e.g., electronic properties, steric factors) that are statistically correlated with enhanced antimicrobial or anticancer activity. nih.gov

Structure-Based Design : When the 3D structure of the target protein (e.g., an enzyme or receptor) is known, structure-based design becomes a powerful tool. scielo.br Molecular docking simulations can be used to predict how newly designed this compound derivatives would bind to the active site of a target protein, such as protein kinase C, a known target of Chelerythrine. nih.gov These simulations provide insights into the binding orientation and affinity, helping to prioritize the synthesis of compounds that are predicted to have the strongest interactions. nih.gov

A Hypothetical Design Strategy for Novel Derivatives

Based on the available SAR data for related compounds and general principles of medicinal chemistry, a rational design strategy for novel benzophenanthridine derivatives could involve the following modifications. The goal would be to explore new chemical space while retaining the core pharmacophore responsible for activity.

Table 1: Illustrative Design Strategy for Novel Benzophenanthridine Derivatives Based on the Chelerythrine Scaffold

| Modification Site | Proposed Modification | Rationale | Predicted Outcome |

| Ring A (Methylenedioxy group) | Replacement with other small electron-donating groups (e.g., dimethoxy). | To probe the electronic requirements of this region while maintaining key interactions. Based on SAR, complete removal is detrimental. nih.gov | Potentially retained or slightly altered activity; may influence selectivity. |

| Ring C Substituents | Introduction of small, hydrophobic, or halogen groups at various positions. | To explore potential new binding interactions with the target protein and modulate pharmacokinetic properties. | Enhanced potency or altered target selectivity. |

| N-Methyl Group | Variation of the alkyl substituent (e.g., ethyl, propyl, cyclopropylmethyl). | To investigate the steric tolerance of the binding pocket around the quaternary nitrogen. | Possible modulation of binding affinity and selectivity. |

| Aromatic System | Bioisosteric replacement of a benzene ring with a heteroaromatic ring (e.g., pyridine, thiophene). | To alter the electronic distribution, solubility, and metabolic stability of the molecule. | Improved drug-like properties and potentially novel biological activities. |

This systematic approach, combining empirical SAR data with the predictive power of computational modeling, allows for the focused design of novel this compound derivatives. The synthesized compounds would then be subjected to biological evaluation to validate the design hypotheses and further refine the SAR models, creating an iterative cycle of design, synthesis, and testing to ultimately identify candidates with enhanced activity and selectivity. nih.govrsc.org

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Development and Validation of High-Throughput Analytical Methods for Benzanthrin A

High-throughput analytical methods are essential for efficiently processing numerous samples, which is often required in drug discovery, metabolic profiling, and process monitoring. The validation of these methods ensures their reliability, accuracy, and reproducibility. ijbpas.com While specific high-throughput methods solely for this compound are not extensively detailed in the search results, the principles and techniques applied to similar complex molecules and antibiotics are relevant.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

LC-MS is a powerful and widely used technique for metabolite profiling due to its sensitivity, selectivity, and ability to handle complex mixtures. mdpi.comnih.govthermofisher.comlcms.cz It is particularly valuable for identifying and quantifying metabolites in biological samples. mdpi.comnih.govuu.nlasiapharmaceutics.info LC-MS/MS, a tandem mass spectrometry approach, enhances selectivity and provides structural information through fragmentation patterns, aiding in the identification of unknown metabolites. mdpi.comnih.govufl.eduresearchgate.net

In the context of compounds like this compound, LC-MS could be employed to analyze its metabolic fate in biological systems, identifying and characterizing breakdown products or transformation products. The coupling of LC with high-resolution accurate mass (HRAM) MS systems, such as Orbitrap mass analyzers, allows for the calculation of empirical formulae from molecular ions, further aiding metabolite identification. thermofisher.com Different LC column chemistries, including reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC), can be used to separate metabolites with varying polarities before MS detection. thermofisher.com

LC-MS methods for analyzing antibiotics and their metabolites in complex matrices like biological fluids and tissues have been developed and validated, demonstrating the applicability of this technique to compounds structurally related to the benzanthrins. ufl.eduresearchgate.neteuropa.eunih.govcit.ieanses.fr

Nuclear Magnetic Resonance (NMR) for Complex Mixture Analysis

NMR spectroscopy is a valuable tool for the structural elucidation and quantitative analysis of compounds, including those in complex mixtures. mdpi.comchemrxiv.orgnih.govlewisresearchgroup.orgrsc.orgphdcentre.commdpi.comox.ac.uk For complex samples, such as biological extracts or reaction mixtures, 1D 1H NMR can suffer from signal overlap, making accurate quantification challenging. nih.govlewisresearchgroup.org

Two-dimensional (2D) NMR techniques, such as 1H-13C HSQC, offer improved resolution and can help in identifying and quantifying metabolites in complex biological samples by spreading signals across two dimensions. nih.govlewisresearchgroup.org While traditional quantitative NMR (qNMR) requires careful optimization of parameters, it provides simultaneous qualitative and quantitative information and is non-destructive. mdpi.comox.ac.uk

NMR has been used to characterize benzanthrone (B145504) derivatives, providing structural information through analyses of their 1H-NMR spectra. researchgate.net The combination of NMR with other techniques, such as MS, can further enhance the ability to identify metabolites in complex mixtures. nih.govmdpi.com

Spectrophotometric and Fluorimetric Techniques for Detection

Spectrophotometric (UV/Vis) and fluorimetric techniques are sensitive methods for detecting and quantifying compounds that absorb or emit light. researchgate.netresearchgate.netuctm.edumdpi.comuctm.eduresearchgate.net Benzanthrone derivatives are known for their favorable spectral properties, including large extinction coefficients and fluorescence in the visible range, making them suitable for detection by these methods. kazatu.edu.kzuctm.eduuctm.edu

UV/Vis spectrophotometry can be used to obtain absorption spectra, which provide information about the electronic transitions within the molecule. nih.govresearchgate.netuctm.edu Fluorimetry, which measures fluorescence emission, is particularly sensitive and is often preferred for detecting compounds at low concentrations and for bioimaging applications. kazatu.edu.kzmdpi.com Benzanthrone derivatives have been studied for their fluorescence properties and their potential use as fluorescent probes or sensors, including for detecting metal ions. researchgate.netresearchgate.netuctm.edumdpi.comresearchgate.netuctm.edu

The photophysical properties of benzanthrone derivatives, such as fluorescence and phosphorescence, have been investigated using these techniques. researchgate.net Solvent polarity can influence the spectral behavior of these compounds, exhibiting fluorescent solvatochromism due to intramolecular charge transfer. researchgate.net

Bioanalytical Method Development for Biological Matrices in Preclinical Studies

Bioanalytical methods are essential for quantifying drugs, metabolites, and endogenous substances in biological matrices like blood, plasma, urine, and tissues. uu.nlasiapharmaceutics.infoijpsjournal.comwuxiapptec.comkcasbio.com These methods are critical for preclinical studies to assess pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability. asiapharmaceutics.info

Developing bioanalytical methods for complex biological matrices presents challenges, including matrix effects where components in the matrix can interfere with analyte measurement. asiapharmaceutics.infoijpsjournal.comwuxiapptec.com Sample preparation techniques, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, are crucial for cleaning up the matrix and isolating the analyte of interest. ufl.edunih.govcit.ieijpsjournal.com

LC-MS, particularly LC-MS/MS, is a key platform for bioanalysis due to its sensitivity and selectivity in complex biological samples. uu.nlasiapharmaceutics.inforesearchgate.netnih.govanses.frwuxiapptec.com The use of internal standards, such as stable isotope-labeled internal standards or structural analogues, is critical in LC-MS bioanalysis to account for variability during sample preparation and analysis and to ensure accurate and reproducible results. ufl.edunih.govwuxiapptec.com

While specific bioanalytical methods for this compound in biological matrices are not detailed in the provided results, the general principles and techniques discussed for analyzing antibiotics and other small molecules in biological samples are directly applicable. uu.nlasiapharmaceutics.infoufl.eduresearchgate.netnih.govcit.ieanses.frijpsjournal.comwuxiapptec.comkcasbio.comwho.int

Innovative Analytical Techniques for Process Monitoring in Biosynthesis and Synthesis

Monitoring chemical processes, including biosynthesis and synthesis, in real-time or near real-time is valuable for optimizing reaction conditions, understanding reaction mechanisms, and ensuring product quality. nih.govnih.gov Innovative analytical techniques are being developed to facilitate this monitoring, particularly for complex biological or synthetic systems.

While direct examples of process monitoring specifically for this compound biosynthesis or synthesis are not available in the search results, the application of techniques like native mass spectrometry for real-time monitoring of enzymatic activities in biosynthetic pathways demonstrates the potential in this area. nih.gov Similarly, the visualization of biological synthesis processes using fluorescent labeling highlights the use of analytical techniques to monitor the formation of complex molecules. nih.gov

For synthetic processes, techniques like NMR and MS can be used to monitor the progress of reactions and identify intermediates or byproducts. phdcentre.com The development of software for predicting the sensing ability of organic compounds towards metal ions based on their chemical formula also indicates the use of computational and analytical approaches in synthesis and sensor development. mdpi.com

The complexity of biosynthetic pathways and chemical synthesis requires analytical methods that can provide detailed information about the molecules involved at various stages of the process. researchgate.netgoogle.com

Ecological and Environmental Role Research of Benzanthrin a

Role of Benzanthrin A in Microbial Interactions and Competition

This compound functions as an antibiotic, a class of secondary metabolites well-known for their involvement in microbial competition in natural environments. nih.govnih.gov Antibiotics can provide a competitive advantage to the producing organism by inhibiting or killing susceptible microorganisms in their vicinity. nih.govmase.gov.itmicrobialcell.comunil.chnih.gov This chemical warfare allows the producer to secure resources and space within a microbial community. unil.chnih.gov

Beyond direct inhibition, antibiotics can also act as signaling molecules at sub-inhibitory concentrations, influencing the behavior and interactions of other microbes. nih.gov The production of this compound by Nocardia lurida, a species of Actinomycetes, suggests its involvement in the competitive landscape where this bacterium resides. nih.govimrpress.com Actinomycetes are prolific producers of bioactive compounds that mediate interactions within diverse microbial communities found in habitats like soil and marine environments. imrpress.comgeomar.de

Ecological Impact of this compound in Its Natural Habitat

The ecological impact of this compound is closely tied to the habitat of its producer organism, Nocardia lurida. nih.gov Actinomycetes, including Nocardia species, are widespread in nature, inhabiting various ecological niches such as soils and marine environments. imrpress.comgeomar.de The presence of this compound in these environments suggests a role in shaping the local microbial community structure and influencing interactions between different organisms.

Research has identified Benzanthrins A and B in a Nocardia strain isolated from the integument of attine ants, highlighting a potential ecological role within this specific symbiotic system. frontiersin.org Furthermore, new benzanthrins have been found in a Streptomyces strain associated with sponges, indicating their occurrence and potential ecological significance in marine microbial communities. geomar.de

The attine ant-microbe symbiosis is a well-studied example of a complex, multi-partite mutualism involving ants, fungi, and bacteria. wikipedia.orgku.edunih.govfrontiersin.org Attine ants cultivate fungi for food, and this mutualistic relationship is often threatened by specialized fungal parasites like Escovopsis. wikipedia.orgku.edunih.gov To defend their fungal gardens, attine ants have evolved a mutualistic association with antibiotic-producing bacteria, primarily from the genus Pseudonocardia. wikipedia.orgku.edunih.govfrontiersin.org These symbiotic bacteria reside on the ants' cuticle and produce secondary metabolites that inhibit the growth of garden pathogens. nih.govfrontiersin.org

As an antibiotic, this compound has the potential to influence the structure and function of microbial communities in its natural habitat. mase.gov.it By inhibiting susceptible microbial populations, this compound can alter the diversity and abundance of different microorganisms within a community. This shift in community composition can, in turn, impact ecological functions carried out by these microbes, such as nutrient cycling, decomposition, and other biogeochemical processes. frontiersin.orgnih.govfvg.fo

Environmental Fate and Persistence of this compound Metabolites

Information specifically detailing the environmental fate and persistence of this compound and its metabolites is limited in the provided search results. General principles regarding the environmental fate of organic compounds, including antibiotics and their metabolites, suggest that their persistence and degradation pathways are influenced by various environmental factors such as microbial activity, pH, temperature, and exposure to light. juniperpublishers.comeuropa.eukpu.caeuropa.eu

This compound is described as a di-glycoside of a trihydroxy benz[a]anthraquinone chromophore. nih.gov The structural characteristics of the molecule, including the presence of glycosidic linkages and the benzanthraquinone core, would influence its susceptibility to environmental degradation processes such as hydrolysis, photolysis, and biodegradation by microorganisms. nih.gov Metabolites of this compound would be the breakdown products resulting from these processes. The environmental persistence and potential ecological impact of these metabolites would depend on their own chemical structures, biological activities, and susceptibility to further degradation. nih.gov

While the specific fate of this compound metabolites in the environment remains to be fully elucidated, the general understanding of antibiotic metabolites suggests that they can sometimes retain biological activity or even undergo transformations that regenerate the parent compound, potentially extending their environmental influence. nih.gov Further research is needed to understand the specific degradation pathways, persistence, and potential ecological effects of this compound metabolites in various natural environments.

Future Research Directions and Translational Perspectives for Benzanthrin a

Exploration of New Biological Activities Beyond Reported Spectrum

The initial characterization of Benzanthrin A primarily focused on its efficacy against Gram-positive bacterial strains. nih.gov Future research should aim to broaden this scope by exploring a wider range of potential biological activities. This includes investigating its effects on other microbial classes such as fungi, viruses, and parasites. Beyond antimicrobial properties, exploring non-antimicrobial biological activities is also a crucial avenue. Some related benzanthrone (B145504) derivatives have demonstrated cytotoxicity against various cancer cell lines and have been explored as fluorescent probes for biological imaging. mdpi.comresearchgate.netresearchgate.net Research efforts should determine if this compound or its structural analogs possess similar activities. High-throughput screening methodologies against diverse biological targets and cell panels could be instrumental in identifying novel therapeutic or research applications for this compound.

Application of Synthetic Biology for Diversification and Yield Enhancement

The production of this compound through fermentation by Nocardia lurida presents opportunities for optimization and diversification using synthetic biology approaches. nih.govamazon.comhudsonlabautomation.comnih.gov Synthetic biology tools can be applied to enhance the efficiency of the fermentation process, potentially leading to increased yields of this compound. amazon.comidtdna.com Furthermore, genetic engineering techniques can be employed to manipulate the biosynthetic pathways within Nocardia lurida or to engineer heterologous host organisms for the production of this compound and novel analogs. amazon.comnih.gov This could involve the introduction of genes encoding enzymes that catalyze structural modifications to this compound, or the optimization of expression levels for existing genes in the biosynthetic cluster. amazon.comnih.gov Synthetic biology also facilitates the design of microbial cell factories specifically tailored for the sustainable and efficient production of this compound and its derivatives. amazon.comidtdna.com

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To effectively translate the potential of this compound, the development and utilization of advanced preclinical models that accurately recapitulate relevant biological environments are essential. While initial studies provided in vitro evidence of antibacterial activity, future research requires more sophisticated preclinical evaluation. nih.gov This includes the establishment and application of in vivo animal models to assess the efficacy of this compound against infections caused by Gram-positive bacteria under physiological conditions. cardiff.ac.uknih.govecetoc.org To gain a deeper understanding of the mechanisms by which this compound exerts its effects and to identify potential off-target interactions, advanced in vitro models such as 3D cell cultures, organ-on-a-chip platforms, and co-culture systems should be utilized. cardiff.ac.uk These models offer a more physiologically relevant context compared to conventional 2D cell cultures. Prioritizing the development of models that specifically address infections relevant to the known activity spectrum of this compound would be particularly valuable. cardiff.ac.uk

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Research

The integration of various omics technologies can provide a comprehensive and systems-level understanding of the biological impact of this compound and its interactions with biological systems. humanspecificresearch.orguninet.eduresearchgate.net Proteomics can be utilized to analyze changes in protein profiles within bacteria upon exposure to this compound, aiding in the identification of its molecular targets and mechanisms of resistance. humanspecificresearch.orguninet.edu Metabolomics can offer insights into the metabolic alterations induced by this compound in both bacterial and host cells. humanspecificresearch.orguninet.edu Transcriptomics, which examines gene expression patterns, can reveal the transcriptional responses of organisms to this compound treatment. humanspecificresearch.orguninet.edu The combined analysis of data from these omics disciplines (pan-omics) can provide a holistic perspective on the biological processes influenced by this compound, facilitating the discovery of biomarkers for efficacy or toxicity and uncovering complex biological networks. mdpi.commdpi.com This integrated omics approach can significantly accelerate the understanding of this compound's mode of action and inform its further development. mdpi.com

Addressing Research Gaps and Limitations in this compound Literature

A crucial aspect of advancing research on this compound involves systematically identifying and addressing the existing gaps and limitations within the current body of literature. ngoconglem.comscispace.comlumenlearning.com Based on available information, areas requiring further investigation may include a more detailed characterization of its pharmacokinetic and pharmacodynamic properties, a comprehensive understanding of its stability and potential formulation challenges, and a thorough evaluation of the mechanisms by which target bacteria might develop resistance. ngoconglem.comscispace.comlumenlearning.com Identifying and addressing these knowledge voids through well-designed research studies is fundamental for the rational and successful development of this compound as a potential therapeutic agent. ngoconglem.comscispace.comlumenlearning.com This process involves conducting systematic reviews of existing literature to precisely define the research gaps and subsequently designing targeted studies to generate the necessary data, thereby strengthening the scientific foundation for future translational efforts. ngoconglem.comresearchgate.netresearchgate.net

Q & A

Basic: What are the standard protocols for synthesizing Benzanthrin A in laboratory settings?

Methodological Answer:

Synthesis should follow a detailed protocol with step-by-step reaction conditions (e.g., temperature, catalysts, solvents), purification methods (e.g., column chromatography), and characterization via NMR, mass spectrometry, and elemental analysis. Document all procedures rigorously to ensure reproducibility, including hazards and safety measures for reactive intermediates . For known compounds, cite prior synthesis methods; for novel derivatives, provide full spectroscopic validation .

Basic: How should researchers characterize the purity and identity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- Chromatography : HPLC or TLC to assess purity.

- Spectroscopy : ¹H/¹³C NMR for structural confirmation, IR for functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight.

- Elemental analysis : Validate empirical formulas.

For new derivatives, include melting points, optical rotation (if chiral), and X-ray crystallography (if available) .

Basic: What experimental controls are essential when assessing this compound's biological activity?

Methodological Answer:

Design assays with:

- Positive controls : Established inhibitors/agonists for the target (e.g., enzyme or receptor).

- Negative controls : Solvent-only or untreated samples.

- Replicates : Triplicate measurements to ensure statistical validity.

Report IC₅₀/EC₅₀ values with confidence intervals and validate results across independent experiments .

Advanced: How can researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Comparative analysis : Re-run spectra under standardized conditions (solvent, concentration, instrument calibration).

- Cross-validation : Compare with authentic samples or literature data from authoritative sources.

- Error assessment : Quantify instrument precision and operator variability. Discuss solvent effects, impurities, or tautomeric equilibria as potential confounders .

Advanced: What strategies optimize the yield of this compound derivatives in multi-step syntheses?

Methodological Answer:

- Reaction monitoring : Use TLC or in-situ spectroscopy to identify optimal termination points.

- Intermediate stabilization : Protect reactive groups (e.g., acetylation).

- Catalyst screening : Test alternatives (e.g., palladium vs. copper catalysts) for cross-coupling steps.

- Scale-up protocols : Adjust stirring rates, temperature gradients, and solvent volumes incrementally .

Advanced: How should researchers design computational models to predict this compound's binding affinity?

Methodological Answer:

- Docking studies : Use software like AutoDock or Schrödinger Suite with validated protein structures (PDB IDs).

- Molecular dynamics : Simulate ligand-receptor interactions over 100+ ns to assess stability.

- Validation : Compare predictions with experimental IC₅₀ values. Disclose force fields and parameter settings to ensure reproducibility .

Advanced: What frameworks guide the formulation of hypothesis-driven research questions on this compound?

Methodological Answer:

Apply the FINER criteria :

- Feasible : Align with available resources and expertise.

- Novel : Address gaps in mechanistic understanding or therapeutic potential.

- Ethical : Avoid redundant or unsafe experiments.

- Relevant : Link to broader fields (e.g., antibiotic resistance or cancer biology) .

Advanced: How can researchers address contradictory in vitro vs. in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic profiling : Assess solubility, metabolic stability, and bioavailability.

- Tissue-specific assays : Test activity in physiologically relevant models (e.g., 3D cell cultures or organoids).

- Dose-response reconciliation : Adjust concentrations to mirror in vivo exposure levels. Discuss interspecies variability .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.